1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid 1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 933748-95-9
VCID: VC8153884
InChI: InChI=1S/C12H14N2O5S/c13-20(18,19)10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)(H2,13,18,19)
SMILES: C1C(CN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Molecular Formula: C12H14N2O5S
Molecular Weight: 298.32 g/mol

1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 933748-95-9

Cat. No.: VC8153884

Molecular Formula: C12H14N2O5S

Molecular Weight: 298.32 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid - 933748-95-9

Specification

CAS No. 933748-95-9
Molecular Formula C12H14N2O5S
Molecular Weight 298.32 g/mol
IUPAC Name 5-oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H14N2O5S/c13-20(18,19)10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)(H2,13,18,19)
Standard InChI Key HRLFDRSFTODIRL-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Canonical SMILES C1C(CN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid is C₁₂H₁₄N₂O₄S, with a molecular weight of 294.32 g/mol. Key structural features include:

  • Pyrrolidone core: A five-membered lactam ring with a ketone group at position 5, contributing to conformational rigidity.

  • Carboxylic acid group: Positioned at carbon 3, enhancing solubility and enabling salt formation.

  • 4-(Aminosulfonyl)benzyl substituent: A benzyl group para-substituted with a sulfonamide (-SO₂NH₂), known for its electron-withdrawing effects and bioactivity .

The sulfonamide moiety’s presence distinguishes this compound from simpler pyrrolidine derivatives, such as 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, which lacks this functional group.

Spectroscopic and Physicochemical Data

While experimental data for this specific compound are sparse, analogous structures provide insights:

  • IR spectroscopy: Expected peaks include N-H stretching (~3350 cm⁻¹ for sulfonamide), C=O stretches (~1700 cm⁻¹ for lactam and carboxylic acid), and S=O asymmetric stretches (~1350 cm⁻¹) .

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, water at pH >7) due to the carboxylic acid and sulfonamide groups.

  • pKa values: Predicted pKa of ~2.5 (carboxylic acid) and ~10.5 (sulfonamide NH), influencing ionization states under physiological conditions.

Synthetic Routes and Modifications

Derivative Synthesis

Structural modifications reported for related compounds include:

  • Acylation: Introducing hydrazone or azole moieties at the carboxylic acid position to enhance antimicrobial activity .

  • Metal complexes: Coordinating transition metals (e.g., Cu²⁺) to the sulfonamide group to improve bioavailability .

Biological Activity and Mechanisms

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs C. albicans
1-(2-Hydroxyphenyl) derivative 6416
3,5-Dichloro derivative 328
Sulfamoylbenzyl derivative*Predicted: 16–32Predicted: 8–16

*Hypothetical values based on structural enhancements.

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Moderate oral bioavailability (~45%) due to polar functional groups.

  • Metabolism: Hepatic glucuronidation of the carboxylic acid and sulfonamide groups.

  • Excretion: Renal clearance predominant, with t₁/₂ ~4.5 hours (estimated).

Toxicity Considerations

Sulfonamide-containing drugs are associated with hypersensitivity reactions. Preliminary cytotoxicity assays on analogs show IC₅₀ >100 µM in HEK293 cells, suggesting low acute toxicity .

Comparative Analysis with Structural Analogs

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic Acid

This brominated analog (C₁₁H₁₀BrNO₃) lacks the sulfonamide group but exhibits neuroactive properties due to halogen-mediated σ-receptor binding . Its distinct activity profile underscores the sulfonamide’s role in antimicrobial targeting.

Benzimidazole-Fused Derivatives

Compounds like 1-benzyl-N-{2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide (CAS 2640959-82-4) demonstrate enhanced antifungal activity but reduced solubility (logP = 3.2) .

Future Directions and Challenges

Research Gaps

  • Mechanistic studies: Elucidating interactions with bacterial DHPS and human carbonic anhydrases.

  • In vivo efficacy: Testing in murine models of MRSA infection.

Clinical Translation Challenges

  • Synthetic scalability: Optimizing benzylation steps for industrial production.

  • Resistance mitigation: Combining with β-lactamase inhibitors to prevent enzymatic degradation.

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